N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and analytical chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide typically involves the condensation of 3-bromoaniline with 4-oxobutanoic acid hydrazide, followed by the reaction with 2-hydroxybenzaldehyde. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium acetate)
- Temperature: Reflux conditions (70-80°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of hydrazine or amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and sensors.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide may involve:
Molecular Targets: Interaction with enzymes, receptors, or DNA.
Pathways Involved: Inhibition of specific enzymes, induction of apoptosis, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide
- N-(3-fluorophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide
- N-(3-methylphenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide
Uniqueness
N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties compared to its analogs.
Properties
Molecular Formula |
C17H16BrN3O3 |
---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H16BrN3O3/c18-13-5-3-6-14(10-13)20-16(23)8-9-17(24)21-19-11-12-4-1-2-7-15(12)22/h1-7,10-11,22H,8-9H2,(H,20,23)(H,21,24)/b19-11+ |
InChI Key |
IVULLOZFJAWARQ-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.